molecular formula C17H17N3O2S B2586696 2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine CAS No. 125139-28-8

2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

Cat. No.: B2586696
CAS No.: 125139-28-8
M. Wt: 327.4
InChI Key: DFPDDJUKTMHYRA-UHFFFAOYSA-N
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Description

2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Regioselective Metalation: Imidazo[1,5-a]pyrazines, which are related to 2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine, undergo regioselective metalation strategies leading to a range of functionalized derivatives. This process is significant in the synthesis of complex molecular structures (Board et al., 2009).

Biological and Medicinal Applications

  • Versatility in Drug Development: Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and is crucial in drug development due to its reactivity and multifarious biological activity. This highlights its potential in creating new therapeutic agents (Goel, Luxami, & Paul, 2015).
  • Anticancer Agents: Compounds like imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, similar to this compound, have been studied for their potential as anticancer agents. This demonstrates the compound's relevance in oncological research (Temple et al., 1987).

Chemical Properties and Synthesis Techniques

  • Synthesis Techniques: Various methods for synthesizing imidazo[1,2-a]pyrazine derivatives have been developed, indicating the chemical versatility and adaptability of compounds like this compound (Abdelhamid et al., 1992).
  • Heterocyclic Synthesis: The synthesis of imidazo[1,2-a]pyrazine–coumarin hybrids indicates the potential of this compound in forming bioactive heterocyclic compounds (Goel, Luxami, & Paul, 2015).

Advanced Material Development

  • Supramolecular Structures: Studies on the formation of supramolecular structures involving compounds similar to this compound suggest their potential in advanced material science, particularly in designing novel molecular architectures (Wang et al., 2014).

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-13-6-8-14(9-7-13)23(21,22)19-10-11-20-16-5-3-2-4-15(16)18-17(20)12-19/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPDDJUKTMHYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=NC4=CC=CC=C43)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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